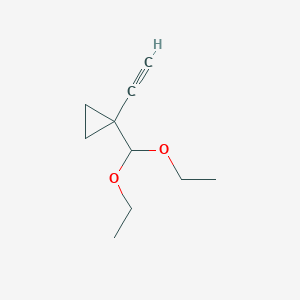
1-(Diethoxymethyl)-1-ethynylcyclopropane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(Diethoxymethyl)-1-ethynylcyclopropane is an organic compound that features a cyclopropane ring substituted with a diethoxymethyl group and an ethynyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(Diethoxymethyl)-1-ethynylcyclopropane typically involves the reaction of cyclopropane derivatives with appropriate reagents. One common method includes the reaction of 2-phenyl-gemdichlorocyclopropane with ethyl alcohol in the presence of a solid alkali to yield phenylacrolein diethyl acetal. This intermediate can then undergo further reactions to introduce the ethynyl group and form the target compound .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar reaction pathways as in laboratory settings, but optimized for higher yields and efficiency. This often includes the use of continuous flow reactors and advanced purification techniques to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions: 1-(Diethoxymethyl)-1-ethynylcyclopropane can undergo various chemical reactions, including:
Oxidation: The ethynyl group can be oxidized to form corresponding carbonyl compounds.
Reduction: The compound can be reduced to form saturated derivatives.
Substitution: The diethoxymethyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.
Reduction: Hydrogen gas in the presence of a palladium catalyst is commonly employed.
Substitution: Acidic or basic conditions can facilitate the substitution reactions.
Major Products Formed:
Oxidation: Formation of carbonyl compounds.
Reduction: Formation of saturated cyclopropane derivatives.
Substitution: Formation of various substituted cyclopropane derivatives depending on the reagents used.
Scientific Research Applications
1-(Diethoxymethyl)-1-ethynylcyclopropane has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Medicine: Investigated for its potential use in the development of new pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials with unique properties
Mechanism of Action
The mechanism of action of 1-(Diethoxymethyl)-1-ethynylcyclopropane involves its interaction with specific molecular targets. The ethynyl group can participate in various chemical reactions, while the cyclopropane ring provides structural stability. The compound may interact with enzymes or receptors, leading to changes in their activity and subsequent biological effects .
Comparison with Similar Compounds
- 1-(Diethoxymethyl)cyclopropane
- 1-Ethynylcyclopropane
- 1-(Methoxymethyl)-1-ethynylcyclopropane
Comparison: 1-(Diethoxymethyl)-1-ethynylcyclopropane is unique due to the presence of both diethoxymethyl and ethynyl groups on the cyclopropane ring. This combination imparts distinct chemical properties, making it more versatile in various applications compared to its similar compounds .
Properties
Molecular Formula |
C10H16O2 |
|---|---|
Molecular Weight |
168.23 g/mol |
IUPAC Name |
1-(diethoxymethyl)-1-ethynylcyclopropane |
InChI |
InChI=1S/C10H16O2/c1-4-10(7-8-10)9(11-5-2)12-6-3/h1,9H,5-8H2,2-3H3 |
InChI Key |
WUPZUEOXXUMYAI-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(C1(CC1)C#C)OCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.















